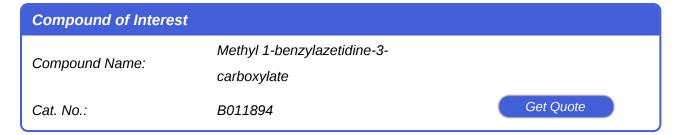


A Technical Guide to Azetidine-3-Carboxylate Derivatives in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisosteric replacement for other cyclic and acyclic moieties have led to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive literature review of azetidine-3-carboxylate derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR) in key therapeutic areas.

Synthetic Strategies for Azetidine-3-Carboxylate Scaffolds

The construction of the strained azetidine ring requires specific synthetic methodologies. Several common strategies have been employed for the synthesis of azetidine-3-carboxylate and its precursors.

A prevalent method involves the intramolecular cyclization of suitable precursors. For instance, the synthesis of N-Boc-azetidine-3-carboxylic acid often starts from commercially available materials and proceeds through a multi-step sequence involving the formation of a key intermediate that undergoes base-mediated cyclization.



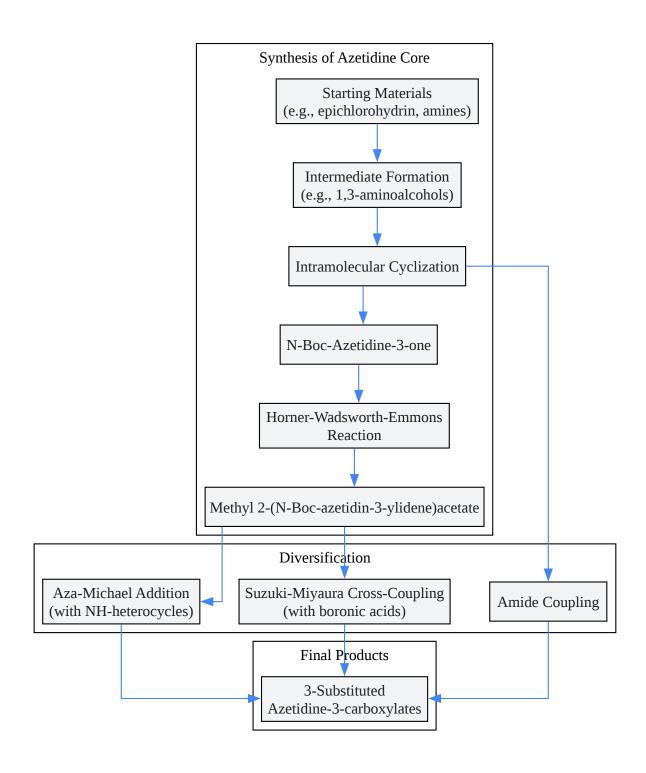
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Another approach is the aza-Michael addition to activated alkenes. A simple and efficient route for preparing functionalized 3-substituted 3-(acetoxymethyl)azetidines involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one to form an α,β -unsaturated ester, followed by an aza-Michael addition with various NH-heterocycles.[1]

The following workflow illustrates a general approach for the synthesis and diversification of azetidine-3-carboxylate derivatives.





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Caption: General synthetic and diversification workflow for azetidine-3-carboxylate derivatives.



Azetidine-3-Carboxylate Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology due to its role in tumor cell proliferation, survival, and metastasis. Several studies have focused on developing azetidine-based small molecule inhibitors of STAT3.

A series of (R)-azetidine-2-carboxamide analogues have been shown to exhibit sub-micromolar STAT3-inhibitory activity.[2] Interestingly, the stereochemistry at the 2-position of the azetidine ring is crucial for activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. Furthermore, moving the carboxamide from the 2- to the 3-position of the azetidine core results in a loss of activity.[2]

To improve cell permeability and metabolic stability, various carboxylic acid surrogates have been explored. Isosteric replacement of a salicylic acid moiety with benzo-fused N-heterocyclic systems has been shown to retain in vitro activity while significantly improving cellular potency.

[3]

Quantitative Data: STAT3 Inhibition



Compound ID	Modification	IC50 (μM) in EMSA	Reference
5a	(R)-azetidine-2- carboxamide	0.52	[2]
5b	(S)-azetidine-2- carboxamide	2.22	[2]
5c	azetidine-3- carboxamide	> 10	[2]
50	(R)-azetidine-2- carboxamide derivative	0.38	[2]
8i	(R)-azetidine-2- carboxamide derivative	0.34	[2]
H172 (9f)	Azetidine-based	0.38 - 0.98	[4][5]
H182	Azetidine-based	0.38 - 0.98	[4][5]

Experimental Protocols

General Procedure for the Synthesis of (R)-Azetidine-2-carboxamide Analogues:

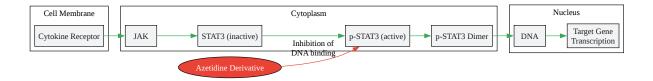
The synthesis typically begins with commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. The carboxylic acid is esterified, for example, using potassium carbonate and benzyl bromide. The Boc-protecting group on the amine is then removed, followed by coupling with a desired acid chloride to form the amide bond.[2]

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:

Nuclear extracts containing activated STAT3 are pre-incubated with varying concentrations of the test compounds for 30 minutes at room temperature. Subsequently, a radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to active STAT3, is added. The protein-DNA complexes are then resolved by native polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the bands corresponding to the STAT3:DNA complexes is quantified to determine the inhibitory activity of the compounds.[2][3]



The following diagram illustrates the STAT3 signaling pathway and the inhibitory action of the azetidine derivatives.



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Caption: Inhibition of STAT3 signaling by azetidine-3-carboxylate derivatives.

Azetidine-3-Carboxylate Derivatives as Antibacterial Agents

The incorporation of an azetidine moiety into the fluoroquinolone scaffold has been explored as a strategy to develop new antibacterial agents with improved potency and spectrum of activity. A series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones have been synthesized and evaluated for their antibacterial and anticancer properties.[6]

One compound, 6i, from this series demonstrated good antibacterial activity against Methicillin-sensitive Staphylococcus aureus, Methicillin-resistant S. aureus, and Escherichia coli.[6] Structure-activity relationship studies on 7-azetidinylquinolones have highlighted the critical role of stereochemistry for both in vitro potency and in vivo efficacy. Specifically, the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety conferred the best antibacterial activity. [7]

Quantitative Data: Antibacterial Activity



Compound ID	Bacterial Strain	MIC (μg/mL)	Reference
6i	Methicillin-sensitive S. aureus	0.25 - 16.00	[6]
6i	Methicillin-resistant S. aureus	0.25 - 16.00	[6]
6i	Escherichia coli ATCC 35218	0.25 - 16.00	[6]

Experimental Protocols

General Procedure for the Synthesis of Fluoroquinolone-Azetidine Conjugates:

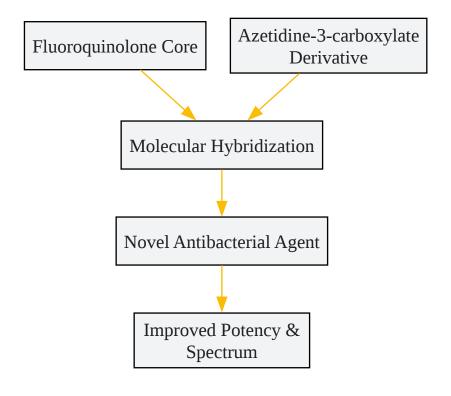
The synthesis involves a multi-step process. A key step is the coupling of a substituted azetidine-3-carboxylic acid with a fluoroquinolone core, often at the C-7 position, through an appropriate linker, such as a methyl-hydrazino group. The azetidine-3-carboxylic acid precursors are synthesized by reacting 3-azetidine carboxylic acid with various aldehydes.[6]

Agar Well Diffusion Method for Antibacterial Screening:

Bacterial cultures are seeded onto agar plates. Wells are then made in the agar, and solutions of the test compounds at various concentrations are added to the wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[8]

The logical relationship for developing these antibacterial agents is depicted below.





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Caption: Development of fluoroquinolone-azetidine antibacterial conjugates.

Azetidine-3-Carboxylate Derivatives as Dopamine Antagonists

Azetidine derivatives have also been investigated for their potential as dopamine receptor antagonists, which are important in the treatment of various neurological and psychiatric disorders. A study focused on azetidine derivatives with an amide moiety at the 3-position revealed potent antagonists for both D2 and D4 dopamine receptors.[9]

The most potent D2 antagonist was found to be N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide, while the most potent D4 antagonist was N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide.[9] This highlights the importance of the substitution pattern on the phenyl ring of the amide for receptor selectivity.

While specific Ki or IC50 values are not provided in the abstract, the study indicates a clear structure-activity relationship that can guide further optimization of these compounds.[9]



Experimental Protocols

General Synthetic Approach:

The synthesis of these derivatives likely involves the coupling of 1-benzhydryl-azetidin-3-amine with various substituted benzoic acids to form the corresponding amides.

Receptor Binding Assays:

The affinity of the synthesized compounds for D2 and D4 receptors is typically determined through radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a specific radioligand and different concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate its binding affinity (Ki).

Conclusion

Azetidine-3-carboxylate derivatives represent a versatile and promising class of compounds in drug discovery. The synthetic accessibility of this scaffold, coupled with the ability to introduce diverse functionalities, has led to the identification of potent inhibitors of challenging targets like STAT3, as well as novel antibacterial agents and dopamine receptor modulators. The structure-activity relationships discussed herein provide a valuable framework for the future design and development of next-generation therapeutics based on the azetidine-3-carboxylate core. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

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